molecular formula C8H7ClN2 B3218790 3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-33-4

3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3218790
CAS No.: 1190312-33-4
M. Wt: 166.61 g/mol
InChI Key: UQPBDCMDLKTJQP-UHFFFAOYSA-N
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Description

3-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine is a versatile pyrrolopyridine derivative of significant interest in medicinal chemistry and drug discovery. This scaffold is a key intermediate for the synthesis of novel bioactive molecules, particularly in the development of targeted anticancer therapies. The pyrrolo[3,2-b]pyridine core is a privileged structure in drug design, known for its ability to inhibit various kinases . Research on closely related analogues has demonstrated potent antiproliferative activity against a range of human cancer cell lines, making this chemical class a promising candidate for the development of new chemotherapeutic agents . The specific substitution pattern of chloro and methyl groups on the azaindole core allows for precise molecular interactions with biological targets, facilitating structure-activity relationship (SAR) studies. This compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-3-10-8-6(9)4-11-7(5)8/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPBDCMDLKTJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with pyrrole intermediates under specific conditions. For instance, the reaction may involve the use of chlorinating agents to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorinating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .

Comparison with Similar Compounds

Structural Isomerism and Ring System Variations

Compounds with analogous scaffolds but differing in ring annulation or substituent positions include:

Compound Name Ring System Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
3-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine [3,2-b] Cl (C3), CH₃ (C7) C₈H₇ClN₂ 166.61 1190312-33-4
3-Chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine [2,3-c] Cl (C3), F (C7) C₇H₄ClFN₂ 172.57 1190310-61-2
7-Chloro-1H-pyrrolo[3,2-c]pyridine [3,2-c] Cl (C7) C₇H₅ClN₂ 152.58 1260771-44-5
7-Chloro-1H-pyrrolo[3,2-b]pyridine [3,2-b] Cl (C7) C₇H₅ClN₂ 152.58 357263-48-0

Key Observations :

  • Ring annulation (e.g., [3,2-b] vs. [2,3-c]) alters electronic distribution and steric accessibility. For example, the [3,2-b] system in the target compound may favor planar binding interactions compared to the [2,3-c] isomer .
  • Substituent position: Chlorine at C3 (target) vs. C7 () affects reactivity.

Halogen and Functional Group Variations

Variations in halogen type and additional functional groups significantly impact physicochemical properties:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Notable Properties Reference
7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine Cl (C7), I (C2) Halogens (Cl, I) 278.48 High steric bulk, potential for radiolabeling
3-Nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid NO₂ (C3), COOH (C7) Nitro, carboxylic acid 221.60 Increased acidity, hydrogen bonding capacity
5-Chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine Cl (C5), I (C3), CH₃ (C7) Halogens (Cl, I), methyl 292.53 Enhanced lipophilicity, halogen bonding
3-Iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine I (C3), CH₃ (C7) Iodo, methyl 258.06 Heavy atom effect, potential for crystallography

Key Observations :

  • Halogen type : Iodo substituents (e.g., ) increase molecular weight and polarizability, enabling halogen bonding interactions critical in drug-receptor binding .
  • Functional groups : The nitro group () introduces strong electron-withdrawing effects, while carboxylic acid () enhances water solubility but reduces membrane permeability .

Physicochemical Properties

The target compound’s methyl group at C7 enhances lipophilicity (logP ~2.5 estimated) compared to analogues with polar substituents. For example:

  • 3-Nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid () has a lower logP due to the ionizable carboxylic acid group.

Research and Application Insights

  • Kinase Inhibition : The pyrrolo[3,2-b]pyridine core is prevalent in kinase inhibitors (e.g., JAK2, ALK), where the chloro and methyl groups optimize binding pocket interactions .
  • Radioimaging : Iodo derivatives () are candidates for radiopharmaceuticals due to iodine’s isotopic versatility .
  • Antimicrobial Agents : Nitro and carboxylic acid derivatives () show promise in targeting bacterial enzymes .

Biological Activity

Overview

3-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a fused pyrrole and pyridine ring system, with specific substitutions that may influence its reactivity and biological effects. Recent studies have highlighted its interactions with various molecular targets, leading to diverse therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, which modulates their function. This interaction can result in:

  • Inhibition of cell proliferation : The compound has shown potential in reducing the growth of cancer cells.
  • Induction of apoptosis : It may trigger programmed cell death in malignant cells.
  • Modulation of signaling pathways : Its effects on various signaling cascades can influence cellular responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Properties : The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : It may reduce inflammation through modulation of inflammatory pathways.

Anticancer Activity

A study investigating the anticancer properties of this compound found that it effectively inhibited the proliferation of several cancer cell lines. In particular, it demonstrated an IC50 value of approximately 0.55 μM against HCT116 human colon cancer cells, indicating potent antiproliferative activity .

Antimicrobial Activity

Research into the antimicrobial effects revealed that derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that modifications to the core structure can enhance antimicrobial potency.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compoundPyrrolopyridine0.55 μM3.12 - 12.5 μg/mL
1H-Pyrrolo[2,3-b]pyridinePyrrolopyridineNot specifiedNot specified
7-AzaindolePyrrole derivativeNot specifiedNot specified

This table illustrates the unique position of this compound among similar compounds, highlighting its promising biological activities.

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYieldReference
ChlorinationNCS, MeCN/EtOH, 70°C29%
MethylationMeB(OH)₂, Pd(PPh₃)₄, K₂CO₃, toluene/water50–60%

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey SignalsReference
¹H NMRδ 2.5 (s, 3H, CH₃), δ 7.23 (d, J=4.7 Hz)
HRMSm/z 181.0432 ([M+H]⁺, Δ 0.3 ppm)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

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